

Technical Guide: Commercial & Synthetic Pathways for 4-Chlorophenylzinc Iodide

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Compound of Interest

Compound Name: 4-Chlorophenylzinc iodide

CAS No.: 151073-70-0

Cat. No.: B1146478

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Executive Summary

4-Chlorophenylzinc iodide is a pivotal organozinc reagent utilized primarily in Negishi cross-coupling reactions. Unlike Grignard or organolithium reagents, its moderate nucleophilicity allows for exceptional functional group tolerance (e.g., esters, nitriles, ketones) while maintaining high reactivity toward aryl halides when catalyzed by Palladium (Pd) or Nickel (Ni). This guide provides a comprehensive analysis of its commercial availability, synthetic alternatives, quality control protocols, and application in drug discovery.

Part 1: Technical Specifications

Property	Specification
Chemical Name	4-Chlorophenylzinc iodide
CAS Number	151073-70-0
Molecular Formula	C ₆ H ₄ ClIZn
Molecular Weight	303.84 g/mol
Physical State	Solution (typically in THF)
Concentration	0.5 M (Standard commercial spec)
Stability	Air and moisture sensitive; requires storage < 5°C under Argon/Nitrogen.
Key Reactivity	Negishi Coupling, Transmetalation to Cu/Pd/Ni.

Part 2: Commercial Availability[1]

While **4-Chlorophenylzinc iodide** is commercially available, supply chain volatility often necessitates a "Make vs. Buy" decision.

Major Suppliers & Specifications[2]

- Sigma-Aldrich (MilliporeSigma): Typically offers 0.5 M solutions in THF (CAS 151073-70-0). Sold in Sure/Seal™ bottles to maintain inert atmosphere.
- Rieke Metals: Specializes in highly reactive zinc reagents; often provides custom concentrations or bulk quantities.
- Advent Bio / BOC Sciences: Alternative suppliers for bulk or custom synthesis requests.

Supply Chain Considerations[3]

- Lead Time: Stock items ship within 1-3 days, but "Make-to-Order" status is common for organozincs, potentially extending lead times to 4-6 weeks.
- Shipping: Classified as Dangerous Goods (Flammable, Water-Reactive). Requires temperature-controlled shipping (Cold Chain), increasing logistics costs.

- Shelf Life: Commercial solutions degrade over time (tHz ~ 3-6 months) due to slow ether cleavage or seal compromise. Titration before use is mandatory.

Part 3: The "Make" Option (Synthetic Protocols)

When commercial stock is degraded or unavailable, in situ preparation is a reliable alternative. Two primary methods exist: the Rieke Zinc method (for highest reactivity) and the Knochel (LiCl-mediated) method (for ease of handling).

Method A: Rieke Zinc Protocol (High Reactivity)

Best for: Unactivated aryl halides or when maximum reactivity is required.

- Activation: Reduce anhydrous $ZnCl_2$ with Lithium metal (Li) and Naphthalene (catalytic electron carrier) in THF to generate highly reactive "Rieke Zinc" (Zn^*).
- Insertion: Add 4-chloriodobenzene to the Zn^* slurry.
- Result: Quantitative formation of **4-chlorophenylzinc iodide** within 2-4 hours at RT.

Method B: Knochel's LiCl-Mediated Insertion (Standard)

Best for: Routine synthesis, scalable, and creates a more soluble reagent.

- Reagent: Use Zinc dust activated with 1,2-dibromoethane and TMSCl.
- Additive: Add LiCl (stoichiometric). LiCl solubilizes the organozinc species, breaking up polymeric aggregates and increasing the rate of insertion.
- Reaction:

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- Conditions: Stir at 25°C–50°C in THF.

Part 4: Validation & Quality Control (Trustworthiness)

CRITICAL: Never assume the labeled concentration of an organozinc reagent is accurate after storage. You must titrate before every critical reaction.

Protocol: Iodine Titration (Knochel Method)

This method is specific for organozincs and avoids interference from LiCl or alkoxides.

- Preparation:
 - Dry a 10 mL Schlenk flask under Argon.
 - Add Iodine (I₂) (accurately weighed, e.g., 254 mg, 1.0 mmol).
 - Dissolve I₂ in 2-3 mL of 0.5 M LiCl in dry THF. (LiCl accelerates the reaction and ensures sharp endpoints).
- Titration:
 - Cool the brown Iodine solution to 0°C.^[1]
 - Add the organozinc solution dropwise via a graduated syringe.^[1]
- Endpoint:
 - The solution transitions from Dark Brown → Yellow → Colorless.
 - The endpoint is the complete disappearance of the yellow color.
- Calculation:

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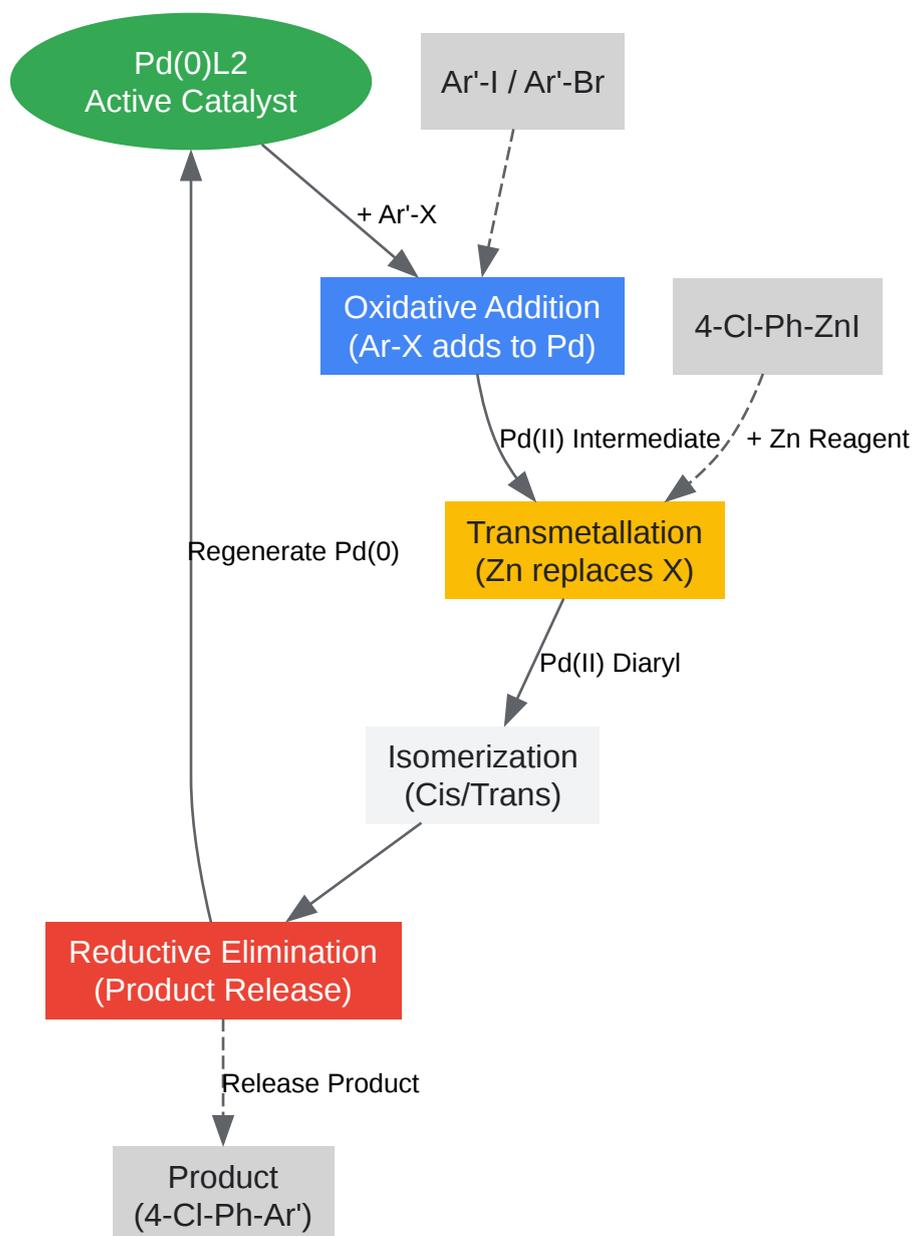
Molarity (M) = (Mass of I₂ / 253.8) / Volume of Reagent Added (L)

Part 5: Application (Negishi Coupling)

The primary utility of **4-Chlorophenylzinc iodide** is in the formation of biaryl scaffolds in medicinal chemistry.

Mechanism of Action

The zinc reagent undergoes transmetalation with a Palladium(II) species. The presence of the Chlorine atom on the zinc reagent is tolerated because the oxidative addition of Pd(0) into the C-I bond (of the coupling partner) is much faster than into the C-Cl bond of the zinc reagent, preventing polymerization.



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Figure 1: The catalytic cycle of the Negishi Coupling. The **4-Chlorophenylzinc iodide** enters at the Transmetalation step.

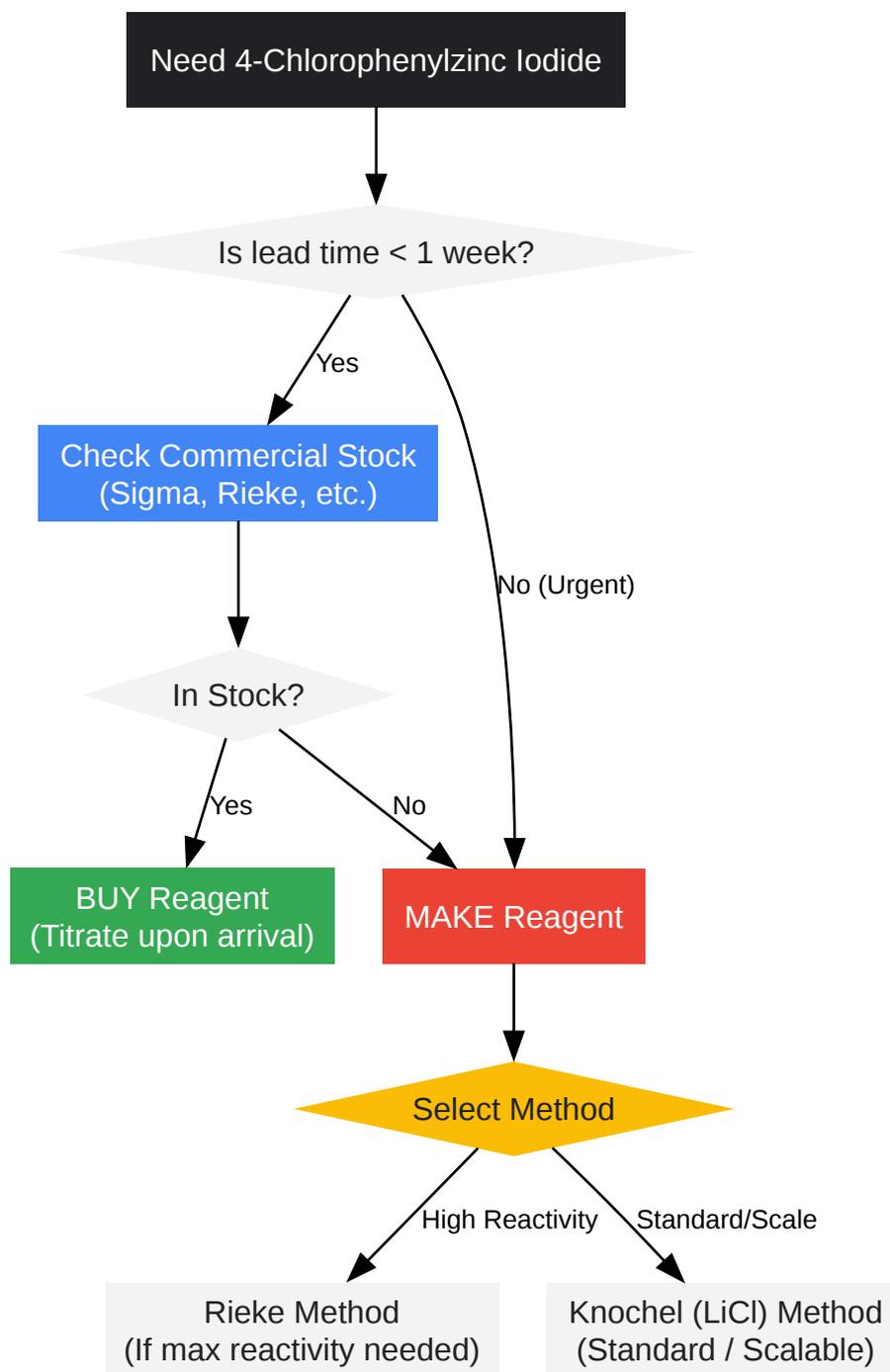
Standard Experimental Protocol

- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dba)₂/S-Phos (for difficult substrates).
- Solvent: THF or DMF/THF mixture.

- Procedure:
 - Charge flask with Aryl Iodide (1.0 equiv) and Pd catalyst under Argon.
 - Add **4-Chlorophenylzinc iodide** solution (1.2–1.5 equiv) dropwise.
 - Heat to 60°C for 2–12 hours.
 - Quench with dilute HCl; extract with EtOAc.

Part 6: Decision Matrix (Buy vs. Make)

Use this logic flow to determine the most efficient sourcing strategy for your project.



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Figure 2: Strategic decision tree for sourcing **4-Chlorophenylzinc iodide**.

References

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